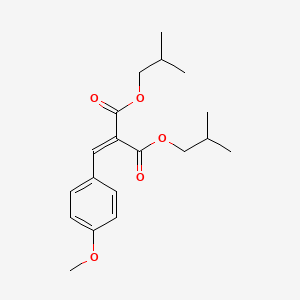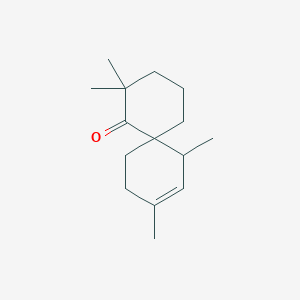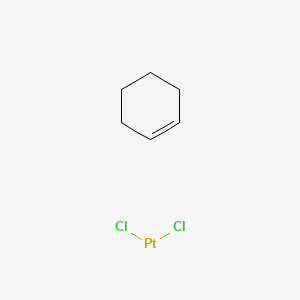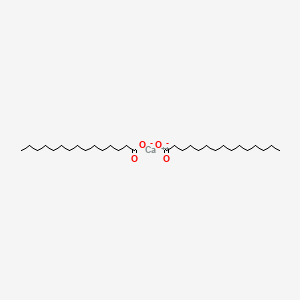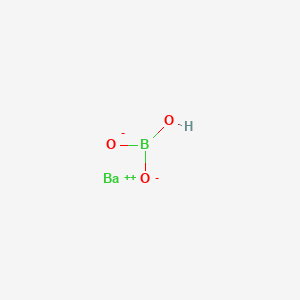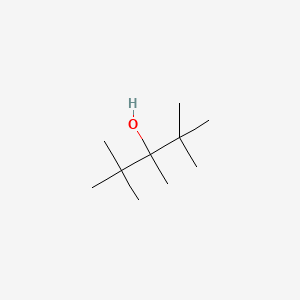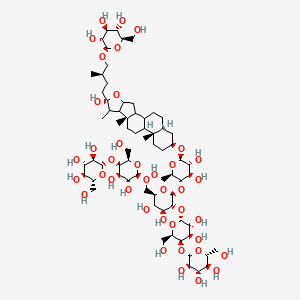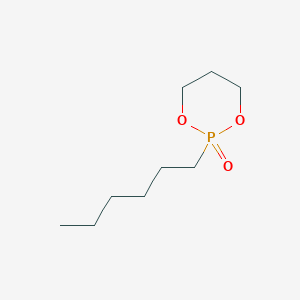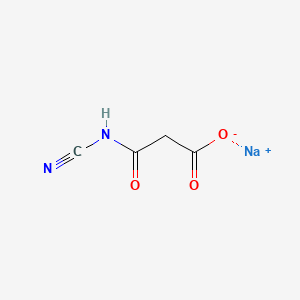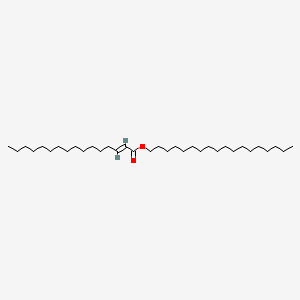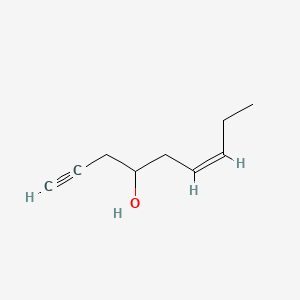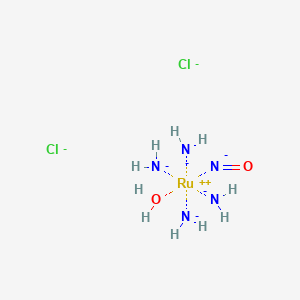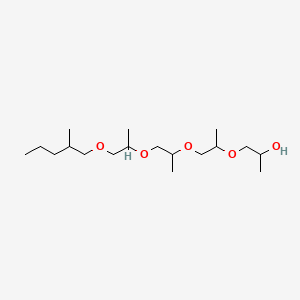
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a chemical compound known for its unique structure and properties. It is a polyether compound with multiple oxygen atoms in its backbone, which contributes to its high solubility in water and other polar solvents. This compound is often used in various industrial and scientific applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
Aplicaciones Científicas De Investigación
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of enzyme interactions and protein folding.
Medicine: As a component in drug formulations and delivery systems.
Industry: In the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7,10,13-Tetramethyl-5,8,11,14-tetraoxa-2-thiaheptadecan-16-ol
- Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol
Uniqueness
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is unique due to its specific polyether structure, which provides high solubility and chemical stability. Compared to similar compounds, it offers better performance in certain applications, such as drug delivery and polymer production, due to its ability to interact with a wide range of molecules.
Propiedades
Número CAS |
125328-89-4 |
|---|---|
Fórmula molecular |
C18H38O5 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3 |
Clave InChI |
VNYBKJBTQVWUCW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


